Isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)-

Description

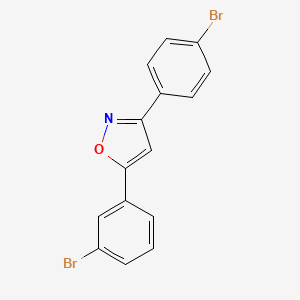

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromophenyl groups attached to the isoxazole ring, making it a brominated derivative of isoxazole. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

651021-66-8 |

|---|---|

Molecular Formula |

C15H9Br2NO |

Molecular Weight |

379.05 g/mol |

IUPAC Name |

5-(3-bromophenyl)-3-(4-bromophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9Br2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |

InChI Key |

WQLFSHRKZQZQSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis of 3-(4-bromophenyl)-5-(3-bromophenyl) Isoxazole

A well-documented method involves a two-step process:

Step 1: Preparation of α,β-Unsaturated Ketone (Chalcone Intermediate)

- React 4-bromoacetophenone with 3-bromobenzaldehyde in ethanol.

- Add sodium hydroxide (NaOH) solution dropwise at low temperature (below 10°C) to control the aldol condensation.

- Stir the mixture at room temperature for 12 hours.

- Acidify with dilute hydrochloric acid (HCl) and isolate the solid chalcone by filtration.

- Recrystallize from absolute alcohol to purify.

Step 2: Cyclization to Isoxazole

- Dissolve anhydrous sodium acetate in hot glacial acetic acid.

- Prepare a solution of hydroxylamine hydrochloride (NH2OH·HCl) in ethanol.

- Add the sodium acetate solution to the hydroxylamine solution.

- Add this mixture to the chalcone solution in ethanol.

- Reflux the reaction mixture for 3 hours on a sand bath.

- Concentrate, pour over crushed ice, and neutralize with sodium hydroxide.

- Filter the precipitate and recrystallize from absolute alcohol.

This method yields 3-(4-bromophenyl)-5-(3-bromophenyl) isoxazole with good purity and yield.

Reaction Mechanism Insights

- The hydroxylamine reacts with the α,β-unsaturated ketone to form an oxime intermediate.

- Dehydration of the oxime leads to a nitrile oxide intermediate.

- Intramolecular 1,3-dipolar cycloaddition of the nitrile oxide with the alkene moiety forms the isoxazole ring.

- The bromophenyl substituents remain intact during the cyclization, ensuring regioselective substitution at positions 3 and 5 of the isoxazole ring.

Alternative Synthetic Routes

Nitrile Oxide Cycloaddition Method

- Generate nitrile oxides from 4-bromo-N-hydroxybenzimidoyl chloride derivatives.

- React these nitrile oxides with 3-bromo-substituted alkynes under mild conditions.

- This 1,3-dipolar cycloaddition yields the isoxazole ring with bromophenyl substituents at desired positions.

- This method offers regioselectivity and can be adapted for various substituted isoxazoles.

Use of Hydroxylamine Hydrochloride with Substituted Propanones

- React substituted bromophenyl propanones with hydroxylamine hydrochloride in ethanol under reflux.

- This leads to the formation of isoxazole derivatives via oxime formation and cyclization.

- This method is useful for synthesizing related isoxazole derivatives with different substituents.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Bromoacetophenone + 3-Bromobenzaldehyde + NaOH (30%) | 12 hours | Below 10°C then RT | 75-85 | Aldol condensation to chalcone |

| 2 | Chalcone + NH2OH·HCl + NaOAc + Glacial Acetic Acid | 3 hours reflux | Reflux (~80-90°C) | 70-80 | Cyclization to isoxazole ring |

| Alt.1 | 4-Bromo-N-hydroxybenzimidoyl chloride + 3-bromoalkyne | 2-4 hours | Room temperature | 70-75 | 1,3-Dipolar cycloaddition |

| Alt.2 | Bromophenyl propanone + NH2OH·HCl in ethanol | 6 hours reflux | Reflux | 65-75 | Oxime formation and cyclization |

Characterization and Purity Assessment

- Melting Point Determination: Confirms compound identity and purity; observed melting points align with theoretical values, indicating stable products.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- Infrared Spectroscopy (IR): Confirms functional groups; characteristic isoxazole ring vibrations and C-Br stretches.

- Proton Nuclear Magnetic Resonance (1H NMR): Identifies aromatic protons and confirms substitution pattern on the isoxazole ring.

- Elemental Analysis: Validates the molecular formula and purity.

- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.

Research Findings and Optimization Notes

- The use of anhydrous sodium acetate and glacial acetic acid is critical for efficient cyclization.

- Maintaining low temperature during aldol condensation prevents side reactions and improves yield.

- Reflux time optimization (3 hours) balances reaction completion and minimizes decomposition.

- Recrystallization from absolute alcohol enhances purity and crystallinity.

- Computational studies support the stability and electronic properties of the synthesized isoxazoles, correlating with observed melting points and spectral data.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Isoxazole derivatives are increasingly recognized for their potential in drug discovery and development. The specific compound 5-(3-bromophenyl)-3-(4-bromophenyl)- has shown promise in several areas:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by interacting with specific cellular pathways. For instance, a study demonstrated that isoxazole derivatives could inhibit the proliferation of cancer cells through apoptosis induction .

- Neurological Disorders : This compound serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological conditions. Its ability to modulate neurotransmitter systems makes it valuable in developing drugs for diseases such as Alzheimer's and Parkinson's .

Biochemical Research

In biochemical studies, isoxazole compounds are utilized to investigate enzyme mechanisms and receptor interactions:

- Enzyme Inhibition Studies : The compound has been employed to explore the inhibition of various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

- Receptor Binding Studies : Research on the binding affinity of this compound to specific receptors has revealed its potential as a lead compound in designing drugs targeting these receptors .

Materials Science

The incorporation of isoxazole compounds into materials science has led to advancements in polymer technology:

- Polymer Matrix Enhancement : Isoxazole derivatives can be integrated into polymer matrices to improve thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .

Agricultural Chemistry

In agricultural chemistry, isoxazole compounds are being explored for their potential in developing effective agrochemicals:

- Herbicide Development : The unique chemical structure of isoxazole allows for the design of herbicides that are more effective against resistant weed species while being environmentally friendly .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal assessed various isoxazole derivatives, including 5-(3-bromophenyl)-3-(4-bromophenyl)-, revealing that certain substitutions enhanced anticancer activity significantly. The study highlighted the mechanism involving apoptosis induction in cancer cells, suggesting further exploration for therapeutic applications .

Case Study 2: Neurological Applications

Another research project focused on the synthesis of isoxazole derivatives aimed at treating neurological disorders. The findings indicated that these compounds could effectively modulate neurotransmitter levels, providing a basis for developing new treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

5-(4-Bromophenyl)isoxazole: This compound has a similar structure but with only one bromophenyl group.

3-(4-Bromophenyl)isoxazole: Another similar compound with a different substitution pattern on the isoxazole ring.

Uniqueness

5-(3-Bromophenyl)-3-(4-bromophenyl)isoxazole is unique due to the presence of two bromophenyl groups, which can influence its chemical reactivity and interactions with other molecules

Biological Activity

Isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)- is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. Its molecular formula is C15H10Br2N, with a molecular weight of approximately 379.05 g/mol. The presence of bromine substituents on both phenyl rings enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.

The primary synthetic route for this compound involves a 1,3-dipolar cycloaddition reaction , typically using a nitrile oxide and a dipolarophile such as phenylacetylene. For instance, the reaction between 3-bromobenzonitrile oxide and 4-bromophenylacetylene can yield the desired isoxazole derivative.

Biological Activities

Isoxazole derivatives have demonstrated a range of biological activities, including:

- Anticancer Activity : Research indicates that certain isoxazoles can inhibit cancer cell proliferation. A study on isoxazole derivatives reported their efficacy against various human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate) cells. The compounds exhibited significant cytotoxic effects, with IC50 values indicating their potency relative to reference drugs like doxorubicin .

- Anti-inflammatory Properties : Isoxazole compounds have shown potential in modulating inflammatory pathways. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response.

- Antimicrobial Activity : The antimicrobial properties of isoxazoles have been explored, with some derivatives demonstrating effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of isoxazole derivatives:

- In Vitro Anticancer Activity : A series of new 1,3,4-oxadiazole-linked isoxazole derivatives were synthesized and screened for anticancer activity. Notably, certain compounds showed greater cytotoxicity than doxorubicin against multiple cancer cell lines. Flow cytometry assays indicated that these compounds induced apoptosis in a dose-dependent manner .

- Mechanistic Studies : Research has delved into the mechanisms by which isoxazoles exert their effects. For example, studies have shown that brominated isoxazoles can enhance binding affinities to specific biological targets, impacting pharmacokinetics and bioavailability.

- Comparative Analysis : A comparative study involving structurally similar compounds demonstrated that the unique dual bromine substitution in isoxazole, 5-(3-bromophenyl)-3-(4-bromophenyl)- significantly influences its biological activity compared to other halogenated isoxazoles.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.